molecular formula C9H8ClNS2 B2530205 7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione CAS No. 110766-73-9

7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione

Cat. No. B2530205
CAS RN: 110766-73-9
M. Wt: 229.74
InChI Key: JOUFDADZNMTYPZ-UHFFFAOYSA-N
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Description

“7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione” is a chemical compound with the molecular formula C9H8ClNOS and a molecular weight of 213.68 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Chemical Transformations and Derivatives

7-chloro-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione and its derivatives have been extensively studied for their chemical transformations and potential applications. The synthesis of N-Acyl and N-alkyl derivatives, as well as sulfoxides and sulfones from these compounds, indicates a broad interest in modifying their chemical structure for various scientific applications. These transformations highlight the compound's versatility in chemical synthesis and its potential as a precursor for more complex chemical entities (Levai, 1992).

Anticonvulsant Activity

Research into substituted triazolo [4,3-a][1,4] benzodiazepine derivatives, prepared by treating 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione, showed that some of these compounds exhibited significant anticonvulsant activity. This suggests the potential for developing new anticonvulsant drugs based on the chemical framework of this compound (Narayana et al., 2006).

Crystal Structure Analysis

The crystal structure analysis of the title compound provides insight into its molecular conformation, highlighting strong intermolecular NH...N hydrogen-bonded chains. Such analyses are crucial for understanding the compound's potential interactions and stability in various applications, including medicinal chemistry and materials science (Narasegowda et al., 2005).

Mass Spectral Fragmentation

Studies on the electron impact mass spectral fragmentation of related compounds have revealed a tendency for these molecules to undergo significant fragmentation, shedding light on their stability and reactive properties under electron impact ionization. This information is valuable for the analysis and identification of these compounds in various scientific investigations (Xu et al., 2000).

Synthesis and Structure Determination

The synthesis and structure determination of isomeric 7- and 8-chloro-1,5-benzodiazepine derivatives further demonstrate the compound's utility in the exploration of novel chemical entities. The ability to differentiate and characterize these isomers is crucial for the development of specific applications, including drug discovery (Pennini et al., 1988).

Safety and Hazards

Based on the available information, it’s important to handle this compound with care. Avoid contact with skin and eyes, and do not breathe in the dust, fume, gas, mist, vapors, or spray. It’s also recommended to keep the container tightly closed and to protect it from moisture .

properties

IUPAC Name

7-chloro-3,5-dihydro-2H-1,5-benzothiazepine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS2/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUFDADZNMTYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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